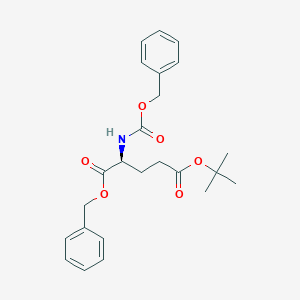

(S)-1-Benzyl 5-tert-butyl 2-(((benzyloxy)carbonyl)amino)pentanedioate

説明

特性

IUPAC Name |

1-O-benzyl 5-O-tert-butyl (2S)-2-(phenylmethoxycarbonylamino)pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO6/c1-24(2,3)31-21(26)15-14-20(22(27)29-16-18-10-6-4-7-11-18)25-23(28)30-17-19-12-8-5-9-13-19/h4-13,20H,14-17H2,1-3H3,(H,25,28)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNCYMFDUMFUFW-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40692827 | |

| Record name | 1-Benzyl 5-tert-butyl N-[(benzyloxy)carbonyl]-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40692827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3967-18-8 | |

| Record name | 1-Benzyl 5-tert-butyl N-[(benzyloxy)carbonyl]-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40692827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Target of Action

Z-Glu(otbu)-obzl, also known as 1-Benzyl 5-tert-butyl (2S)-2-{[(benzyloxy)carbonyl]amino}pentanedioate, is a derivative of glutamic acid. It is primarily used in research settings, particularly in nuclear magnetic resonance (NMR) studies, to detect and analyze the residues of glutamic acid in other compounds.

生物活性

(S)-1-Benzyl 5-tert-butyl 2-(((benzyloxy)carbonyl)amino)pentanedioate, also known by its CAS number 3967-18-8, is a synthetic compound with potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H29NO6, with a molecular weight of 427.5 g/mol. The compound features a complex structure that includes a benzyl group, a tert-butyl group, and a benzyloxycarbonyl amino group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C24H29NO6 |

| Molecular Weight | 427.5 g/mol |

| CAS Number | 3967-18-8 |

| Purity | ≥95% |

This compound acts primarily through modulation of glutamate receptors. It serves as a protective agent for the carboxyl groups of glutamic acid derivatives, thereby influencing neurotransmission and potentially providing neuroprotective effects. This mechanism is crucial in the context of neurodegenerative diseases where glutamate excitotoxicity is a concern.

Antitumor Activity

Recent studies have indicated that derivatives of glutamic acid, including this compound), exhibit promising antitumor properties. In vitro assays have demonstrated that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, compounds similar in structure have shown significant activity against leukemia cell lines such as L1210 .

Neuroprotective Effects

Research has suggested that this compound may offer neuroprotective benefits. By modulating glutamate signaling pathways, it could help mitigate the effects of excitotoxicity associated with neurodegenerative disorders like Alzheimer's disease. Studies have indicated that glutamate receptor antagonists can reduce neuronal damage in animal models .

Study on Antitumor Activity

In a controlled study involving L1210 leukemia cells, this compound was tested alongside other glutamic acid derivatives. The results showed a dose-dependent inhibition of cell proliferation with an IC50 value indicating effective cytotoxicity at concentrations achievable in clinical settings .

Neuroprotective Study

A study examining the neuroprotective effects of this compound utilized in vivo models of excitotoxicity induced by high levels of glutamate. The administration of this compound resulted in reduced neuronal loss and improved behavioral outcomes compared to control groups, suggesting its potential as a therapeutic agent in neurodegenerative diseases .

科学的研究の応用

(S)-1-Benzyl 5-tert-butyl 2-(((benzyloxy)carbonyl)amino)pentanedioate, also known as Z-Glu(otbu)-obzl, is a glutamic acid derivative with the molecular formula C24H29NO6 and a molecular weight of 427.5 g/mol. It is often used as a research compound with a purity of around 95%.

Target of Action

This compound is a derivative of glutamic acid.

Mode of Action

It serves as a protective agent for the carboxyl groups of glutamic acid derivatives, influencing neurotransmission and potentially providing neuroprotective effects.

Antitumor Activity

Glutamic acid derivatives, including this compound, may possess antitumor properties. In vitro assays have shown that similar compounds can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. For example, structurally related compounds have demonstrated activity against leukemia cell lines like L1210.

Neuroprotective Effects

This compound may offer neuroprotective benefits by modulating glutamate signaling pathways, potentially mitigating the effects of excitotoxicity associated with neurodegenerative disorders such as Alzheimer's disease. Studies suggest that glutamate receptor antagonists can reduce neuronal damage in animal models.

Studies on Activity

- Antitumor Activity: In a study involving L1210 leukemia cells, this compound showed a dose-dependent inhibition of cell proliferation, with an IC50 value indicating effective cytotoxicity at clinically achievable concentrations.

- Neuroprotective Study: In vivo models of glutamate-induced excitotoxicity showed that administration of this compound resulted in reduced neuronal loss and improved behavioral outcomes compared to control groups, suggesting its potential as a therapeutic agent in neurodegenerative diseases.

Role as a Glutamate Receptor Modulator

類似化合物との比較

Structural and Functional Analogues

Key structural analogues include:

Notes:

- Similarity Scores : Compounds with scores >0.95 share core ester/amide functionalities but differ in substituents (e.g., pyrrolidine rings, alkyl chains) .

- Protection Strategies : The target compound uses benzyl/tert-butyl esters and Cbz, whereas analogues employ tert-butoxycarbonyl (Boc) or tetrahydro-2H-pyranyl (THP) groups, altering deprotection kinetics .

Critical Notes and Limitations

- Nomenclature Accuracy: A 2023 correction highlighted discrepancies in naming similar compounds (e.g., pentylide vs. hexylide), emphasizing rigorous validation in publications .

- Stereochemical Impact : The S-configuration in the target compound enhances receptor binding specificity compared to R-forms in analogues like [65635-85-0] .

Q & A

Q. Efficiency Metrics :

- Yield Optimization : Monitor intermediates via TLC or HPLC. Typical yields range from 60–75% per step .

- Purity Validation : Use ¹H/¹³C NMR to confirm regioselectivity and chiral HPLC (e.g., Chiralpak® columns) to verify enantiomeric excess (>98%) .

How can researchers resolve contradictions in spectroscopic data during characterization of this compound?

Advanced

Contradictions in NMR or mass spectrometry data often arise from residual solvents, diastereomeric impurities, or rotameric equilibria. Methodological strategies include:

- Variable-Temperature NMR : Resolve overlapping signals by analyzing spectra at elevated temperatures (e.g., 50°C) to disrupt rotational barriers .

- 2D NMR Techniques : Use HSQC and NOESY to assign ambiguous proton-carbon correlations and confirm stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Differentiate isotopic patterns to rule out adducts or decomposition products .

- Replicate Under Controlled Conditions : Ensure consistent solvent purity (e.g., anhydrous DMF) and inert atmosphere to minimize side reactions .

Which analytical techniques are critical for confirming the stereochemical integrity of this compound?

Q. Basic

- Chiral HPLC : Utilize polysaccharide-based columns (e.g., Chiralcel® OD-H) with hexane/isopropanol gradients to determine enantiomeric purity (>98% ee) .

- Optical Rotation : Compare experimental [α]D values with literature data (e.g., [α]D²⁵ = +15.3° in CHCl₃) .

- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .

What theoretical frameworks guide the application of this compound in peptide synthesis?

Advanced

The compound’s tert-butyl and benzyl ester groups align with orthogonal protection strategies in solid-phase peptide synthesis (SPPS). Key considerations:

- Deprotection Kinetics : Use TFA for tert-butyl esters (acid-labile) and H₂/Pd-C for benzyl groups (hydrogenolysis).

- Steric Effects : The bulky tert-butyl group minimizes racemization during coupling by reducing steric hindrance at the α-carbon .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict activation energies for deprotection steps, optimizing reaction conditions .

How should researchers handle and store this compound to prevent degradation?

Q. Basic

- Storage : Keep at –20°C under argon in amber vials to prevent hydrolysis of the ester groups .

- Handling : Use anhydrous solvents (e.g., THF, DCM) and molecular sieves during reactions to avoid moisture-induced degradation .

- Stability Monitoring : Conduct periodic HPLC analysis (C18 column, 220 nm) to detect degradation products (>95% purity threshold) .

What experimental designs are recommended for studying this compound’s reactivity in complex matrices?

Q. Advanced

-

Fractional Factorial Design : Investigate solvent polarity, temperature, and catalyst loadings on coupling efficiency. For example:

Variable Low Level High Level Solvent DCM DMF Temp (°C) 0 25 Catalyst (mol%) 5 10 Analyze responses (yield, purity) via ANOVA to identify significant factors . -

Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps in ester hydrolysis .

How can researchers validate the compound’s role as a chiral building block in drug discovery?

Q. Advanced

- Pharmacophore Modeling : Align the compound’s structure with target enzymes (e.g., proteases) using molecular docking (AutoDock Vina) to predict binding affinity .

- In Vitro Assays : Test inhibition constants (Ki) against serine hydrolases to evaluate enantioselectivity .

- Metabolic Stability : Use liver microsomes to assess esterase-mediated hydrolysis rates, comparing tert-butyl vs. methyl ester analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。